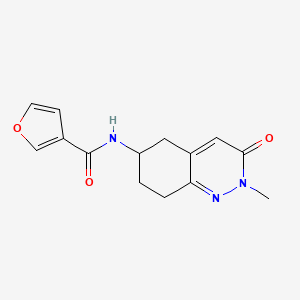

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide

Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide is a cinnoline derivative featuring a partially saturated bicyclic core with two nitrogen atoms. Key structural attributes include:

- 3-Oxo group: Introduces hydrogen-bonding capability and electronic modulation.

- Furan-3-carboxamide at position 6: Provides a planar aromatic moiety for π-π stacking and additional hydrogen-bonding via the amide and furan oxygen.

Properties

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-17-13(18)7-10-6-11(2-3-12(10)16-17)15-14(19)9-4-5-20-8-9/h4-5,7-8,11H,2-3,6H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEVUBPGHSQKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cinnoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

-

Step 1: Synthesis of the Cinnoline Core

Reactants: 2-methyl-3-oxo-2,3,5,6,7,8-hexahydroquinoline

Conditions: Cyclization under acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the cinnoline core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions (e.g., NaOH, ethanol).

Major Products

Oxidation Products: Furan-3-carboxylic acid derivatives.

Reduction Products: Alcohol derivatives of the cinnoline core.

Substitution Products: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for constructing diverse chemical libraries for drug discovery.

Biology and Medicine

The compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its unique structure allows for interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

However, the dibenzocycloheptenone scaffold in –4 provides extended π-conjugation, enhancing affinity for kinase ATP-binding pockets . Benzofuran derivatives () prioritize planar aromaticity for stacking interactions but lack the nitrogen-rich environment critical for kinase inhibition.

Substituent Effects: The furan-3-carboxamide group is conserved in the target and –4 compounds. In –4, this group is linked via a phenylamino spacer, enabling conformational flexibility and intermolecular hydrogen bonds (N–H···O) critical for crystal packing and target binding . The direct attachment in the target compound may restrict flexibility but enhance rigidity for selective interactions.

Synthetic Routes: The target compound likely employs Pd-catalyzed cross-coupling (analogous to ’s methodology) for amide bond formation . –4 highlights the use of KOtert-Bu and Pd(OAc)₂ in tert-butanol/toluol for Buchwald-Hartwig amination, yielding a 17.2% isolated product .

Crystallographic Insights: In –4, the dibenzocycloheptenone derivative exhibits intramolecular C–H···O interactions (2.66 Å) and intermolecular N–H···O bonds (2.84–2.90 Å), stabilizing its bioactive conformation . The target compound’s hexahydrocinnoline core may adopt distinct torsion angles due to saturation, altering hydrogen-bonding networks.

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 253.28 g/mol

Structural Features

The compound features a furan ring and a hexahydrocinnoline moiety, which are known for their diverse biological activities. The presence of the carboxamide group enhances its solubility and potential interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives related to this compound have demonstrated activity against various pathogens, suggesting a potential role in treating infections.

In Vitro Studies

A study investigating the cytotoxic effects of various compounds similar to this compound showed significant tumor-specific cytotoxicity against human cancer cell lines. The relative potency varied depending on the structural modifications made to the core scaffold .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Antimicrobial | Activity against specific pathogens |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of a related compound on breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with 10 µM concentration for 48 hours.

-

Case Study on Anti-inflammatory Effects :

- In an experimental model of arthritis, administration of a similar compound resulted in significant reductions in paw swelling and inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.